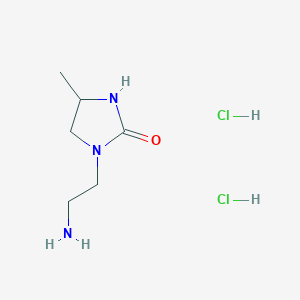
1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, such as “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride”, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride” were not found, a similar compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of amines is typically pyramidal, with the nitrogen atom forming three bonds and one lone pair of electrons . This makes the nitrogen sp3 hybridized, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, a derivative of piperazine, 1-(2-aminoethyl)piperazine (AEP), was used in the absorption of CO2 in a study .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. For example, they can be gases, liquids, or solids at room temperature. Their boiling points and water solubility can vary widely, often depending on the size and structure of their hydrocarbon groups .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1-(2-Aminoethyl)-4-methylimidazolidin-2-one dihydrochloride derivatives have been evaluated for their electrochemical behavior and corrosion inhibition efficiency. Specifically, 1-(2-ethylamino)-2-methylimidazoline (imidazoline) and its derivative, imidazolidine, were tested. Imidazoline demonstrated good corrosion inhibition at different concentrations, while imidazolidine did not exhibit significant inhibitor properties. These findings were supported by potentiodynamic polarization curves and electrochemical impedance spectroscopy techniques. Density functional theory (DFT) calculations were used to explain the varying efficiencies of these compounds as corrosion inhibitors (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Structural Studies and Antiproliferative Activity
Amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids have been synthesized and studied for their structural properties and potential applications. X-ray diffraction studies revealed the importance of anions’ geometries, charges, and sizes in forming strong hydrogen bond interactions. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy showed how chloride or tetrachlorozincate anions impact the acidity of benzimidazolic and amide groups. These studies help in understanding the interaction of amino amides with different anions and their implications for various applications (Avila-Montiel et al., 2015).
Asymmetric Synthesis of Amino Acid Derivatives
Asymmetric alkylation of certain imidazolidin-4-ones with 2-fluoroallyl tosylate, followed by deprotection and hydrolysis, produced α-fluorinated α-amino acid derivatives. The process included a stereoconservative deamidation method to overcome partial racemization. This research is valuable for the synthesis of optically active amino acid mimetics with a C-terminal imidazole (Shendage, Froehlich, Bergander, & Haufe, 2005).
Synthesis of Amino Acid Mimetics
Research has also been conducted on synthesizing trisubstituted imidazoles for potential applications as amino acid mimetics. This process involved treating O-pentafluorobenzoylamidoximes with catalytic amounts of Pd(PPh3)4 and triethylamine, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).
Antibacterial Agents
Synthesis of 1-arylimidazolidine-2-thiones and their alkylation to form biologically active 1-aryl-2-methylthio-imidazolines has shown promising antibacterial activities. These compounds were tested and showed MIC in the range of 11.0-89.2 µM. The research indicated that some compounds exhibited superior activity compared to standard drugs like chloramphenicol and ampicillin (Sztanke et al., 2006).
Antiproliferative Activity
Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized and their antiproliferative activity was tested on several human cancer cell lines. This research is significant for understanding the potential of these compounds in cancer treatment and therapy (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for “1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride” were not found, research into amines and their derivatives continues to be a vibrant field. For example, hydrogels made from maleimide-modified hyaluronic acid and gelatin, which can be rapidly crosslinked, are being explored for regenerative applications .
Propiedades
IUPAC Name |
1-(2-aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-5-4-9(3-2-7)6(10)8-5;;/h5H,2-4,7H2,1H3,(H,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROXQOSHIQCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-4-methylimidazolidin-2-one;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


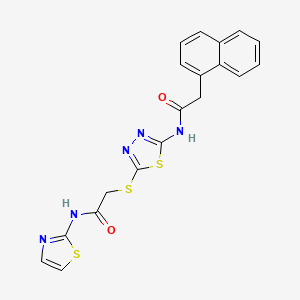
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)
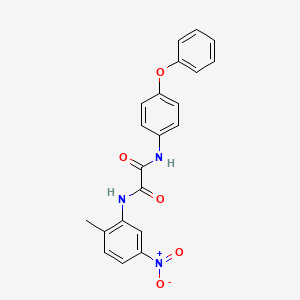
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
![4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B2640178.png)
![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)
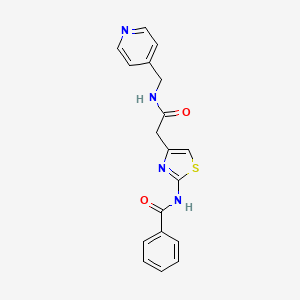
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)
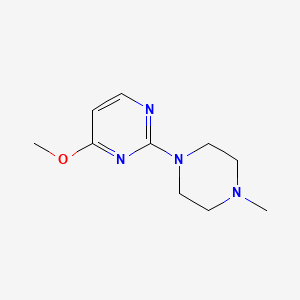
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)